molecular formula C29H43NO4 B1164655 17-phenyl trinor Prostaglandin F2α cyclohexyl amide

17-phenyl trinor Prostaglandin F2α cyclohexyl amide

Katalognummer B1164655
Molekulargewicht: 469.7
InChI-Schlüssel: VACHMGFXQDUKEU-MXGDMWONSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

17-phenyl trinor Prostaglandin F2α (17-phenyl trinor PGF2α) is a metabolically stable, potent agonist of the PGF (FP) receptor. FP agonists can be effective in modulating intraocular pressure, luteolysis, and parturition. 17-phenyl trinor PGF2α cyclohexyl amide is a form of 17-phenyl trinor PGF2α with a modification of the α carbon. The addition of a cyclohexane moiety at this position strongly decreases its solubility in aqueous media, leaving it soluble solely in organic solvents. The activity of this compound at the FP receptor has not been evaluated.

Wissenschaftliche Forschungsanwendungen

Ocular Hypotensive Effects

17-Phenyl trinor Prostaglandin F2α cyclohexyl amide, as a component of Bimatoprost (Lumigan), is known for its unique pharmacological class as an ocular hypotensive agent. Research indicates that Bimatoprost, an ethyl amide derivative of 17-phenyl-trinor PGF2α, is hydrolyzed by ocular tissues to produce 17-phenyl-trinor PGF2α. This conversion occurs in human and rabbit ocular tissues and significantly contributes to the drug's hypotensive effects in the eyes, particularly relevant in glaucoma treatment (Hellberg et al., 2003).

Prostanoid FP Receptor Agonist

17-Phenyl trinor Prostaglandin F2α cyclohexyl amide and Bimatoprost have been shown to be agonists at the human FP prostaglandin receptor. Both compounds bind to and activate this receptor, mobilizing intracellular calcium ions. This action is crucial for their therapeutic effects, particularly in the management of conditions like glaucoma (Sharif et al., 2003).

Antitumor Potential in Breast Cancer

A study on 17-Trifluoromethyl phenyl trinor Prostaglandin F2α explored its potential as a novel antitumor candidate for breast cancer. The compound was found to significantly suppress tumor volume and normalize certain serum and hematological parameters in test subjects, suggesting its potential therapeutic application in cancer treatment (Mutukuru & Vijayakumar, 2021).

Varied Biological Activities

The compound's diverse biological activities have been highlighted in several assay systems. It has shown potential in various pharmacological activities such as regulating the reproductive cycle, affecting blood pressure, and exhibiting luteolytic activity. These diverse activities underscore the compound's significant potential in different therapeutic areas (Miller et al., 1975).

Aqueous Humor Dynamics in Human Eyes

A study on PhXA41, a phenyl-substituted analog of a prostaglandin F2α prodrug, which includes 17-phenyl-trinor PGF2α, showed its effectiveness in decreasing intraocular pressure in humans by increasing uveoscleral outflow. This finding is particularly relevant in the context of glaucoma treatment (Toris et al., 1993).

Eigenschaften

Produktname

17-phenyl trinor Prostaglandin F2α cyclohexyl amide

Molekularformel

C29H43NO4

Molekulargewicht

469.7

InChI

InChI=1S/C29H43NO4/c31-24(18-17-22-11-5-3-6-12-22)19-20-26-25(27(32)21-28(26)33)15-9-1-2-10-16-29(34)30-23-13-7-4-8-14-23/h1,3,5-6,9,11-12,19-20,23-28,31-33H,2,4,7-8,10,13-18,21H2,(H,30,34)/b9-1-,20-19+/t24-,25+,26+,27-,28+/m0/s1

InChI-Schlüssel

VACHMGFXQDUKEU-MXGDMWONSA-N

SMILES

O[C@@H](CCC1=CC=CC=C1)/C=C/[C@H]2[C@H](O)C[C@H](O)[C@@H]2C/C=CCCCC(N(C3CCCCC3)[H])=O

Synonyme

Bimatoprost cyclohexyl amide

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
17-phenyl trinor Prostaglandin F2α cyclohexyl amide
Reactant of Route 2
17-phenyl trinor Prostaglandin F2α cyclohexyl amide
Reactant of Route 3
17-phenyl trinor Prostaglandin F2α cyclohexyl amide
Reactant of Route 4
17-phenyl trinor Prostaglandin F2α cyclohexyl amide
Reactant of Route 5
17-phenyl trinor Prostaglandin F2α cyclohexyl amide
Reactant of Route 6
17-phenyl trinor Prostaglandin F2α cyclohexyl amide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.